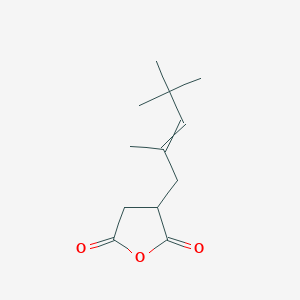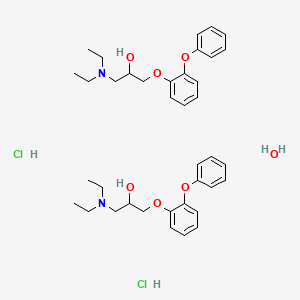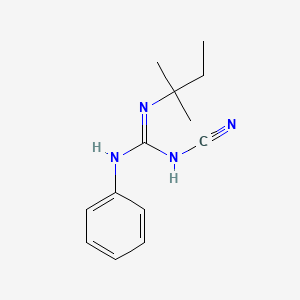
Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-tert-pentyl-3-phenyl-: is a compound belonging to the guanidine family, which is known for its versatile functional groups. Guanidines are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A sequential one-pot approach can be used to synthesize N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: Various amines can be guanylated using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Industrial Production Methods:
Copper-Catalyzed Synthesis: An operationally simple and rapid copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines is performed in the presence of potassium carbonate, a catalytic amount of copper(II) chloride dihydrate, bipyridine, and oxygen.
Photocatalytic Guanylation: Ru(bpy)3Cl2 as a photocatalyst enables the conversion of various thioureas to the corresponding guanidines in a mixture of water and ethanol at room temperature under visible light irradiation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of guanidines can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organocatalysis: Guanidines serve as valuable scaffolds in organocatalysis due to their ability to form hydrogen bonds and their high basicity.
Synthesis of Heterocycles: Guanidines are precursors for the synthesis of various heterocyclic compounds.
Biology:
DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA, influencing gene expression and protein-DNA interactions.
Kinase Inhibitors: Guanidines have been explored as potential kinase inhibitors, targeting specific kinases involved in disease pathways.
Medicine:
Pharmaceuticals: Guanidines are key structures in many pharmaceuticals, playing roles in various biological functions.
Therapeutic Agents: Guanidines have been investigated for their potential as therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Ureas: Although less commonly used, ureas can also serve as guanidine precursors.
Cyanamides: Cyanamides are used in the synthesis of guanidines and share similar reactivity.
Uniqueness:
Functional Group Diversity:
Propiedades
Número CAS |
67026-92-0 |
|---|---|
Fórmula molecular |
C13H18N4 |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-cyano-2-(2-methylbutan-2-yl)-3-phenylguanidine |
InChI |
InChI=1S/C13H18N4/c1-4-13(2,3)17-12(15-10-14)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,17) |
Clave InChI |
CTIWEVBJBPCNSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N=C(NC#N)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


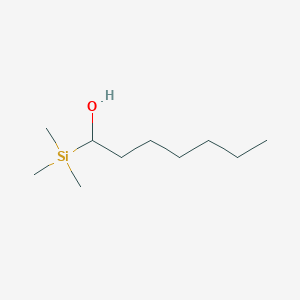
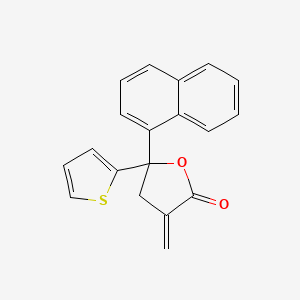

![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
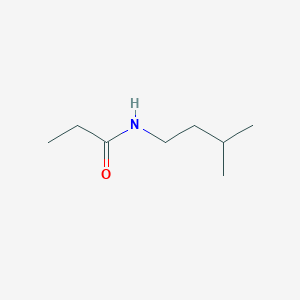
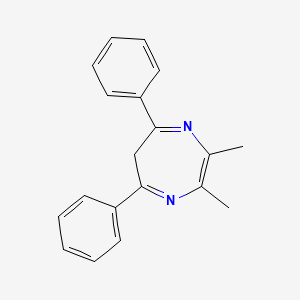
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
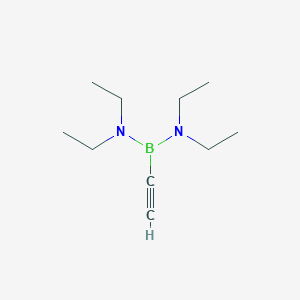
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
